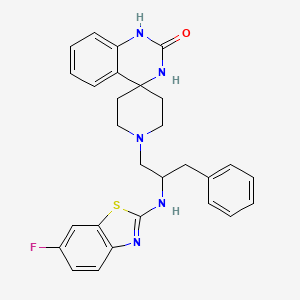
Tetrasodium 4,4'-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(5-hydroxy-6-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrasodium 4,4’-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(5-hydroxy-6-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate) is a complex organic compound with the molecular formula C38H20N10Na4O20S4 and a molecular weight of 1156.84 g/mol . This compound is known for its vibrant color properties and is commonly used in various industrial applications, particularly in the dye and pigment industries.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 4,4’-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(5-hydroxy-6-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate) involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 4,6-dihydroxy-1,3-phenylenediamine, followed by coupling with 5-hydroxy-6-((4-nitrophenyl)azo)naphthalene-2,7-disulphonic acid .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pH, and reaction time, are meticulously monitored to optimize the synthesis process .
化学反应分析
Types of Reactions
Tetrasodium 4,4’-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(5-hydroxy-6-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and azo groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as different azo compounds, amines, and substituted phenols .
科学研究应用
Tetrasodium 4,4’-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(5-hydroxy-6-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate) has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the dye and pigment industries for coloring textiles, plastics, and other materials.
作用机制
The mechanism of action of tetrasodium 4,4’-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(5-hydroxy-6-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate) involves its interaction with various molecular targets. The compound’s azo groups can undergo reduction to form amines, which can then interact with biological molecules. The hydroxyl and sulphonate groups enhance its solubility and facilitate its interaction with different substrates .
相似化合物的比较
Similar Compounds
- Tetrasodium 4,4’-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(5-hydroxy-6-((4-chlorophenyl)azo)naphthalene-2,7-disulphonate)
- Tetrasodium 4,4’-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(5-hydroxy-6-((4-methylphenyl)azo)naphthalene-2,7-disulphonate)
Uniqueness
What sets tetrasodium 4,4’-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(5-hydroxy-6-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate) apart is its unique combination of functional groups, which confer specific properties such as high solubility, vibrant color, and stability under various conditions. These characteristics make it particularly valuable in industrial applications .
属性
CAS 编号 |
83968-72-3 |
|---|---|
分子式 |
C38H20N10Na4O20S4 |
分子量 |
1156.8 g/mol |
IUPAC 名称 |
tetrasodium;5-[[2,4-dihydroxy-5-[[8-hydroxy-7-[(4-nitrophenyl)diazenyl]-3,6-disulfonatonaphthalen-1-yl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C38H24N10O20S4.4Na/c49-29-16-30(50)26(42-44-28-14-24(70(60,61)62)10-18-12-32(72(66,67)68)36(38(52)34(18)28)46-40-20-3-7-22(8-4-20)48(55)56)15-25(29)41-43-27-13-23(69(57,58)59)9-17-11-31(71(63,64)65)35(37(51)33(17)27)45-39-19-1-5-21(6-2-19)47(53)54;;;;/h1-16,49-52H,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;/q;4*+1/p-4 |
InChI 键 |
CXWDTRDOHZVEBU-UHFFFAOYSA-J |
规范 SMILES |
C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC(=C(C=C4O)O)N=NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C(=C6O)N=NC7=CC=C(C=C7)[N+](=O)[O-])S(=O)(=O)[O-])O)[N+](=O)[O-].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[5-(2,4-Dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14123236.png)
![(R)-(4-amino-1H-pyrrolo[2,3-b]pyridin-1-yl)(4-(1-aminoethyl)phenyl)methanone](/img/structure/B14123239.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B14123254.png)


![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14123274.png)

![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-propoxybenzyl)propanamide](/img/structure/B14123282.png)


